BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Analysis of 30C-NBOMe:
Spectroscopic Characterization (NMR, MS)

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest

Compound Name: 30C-NBOMe (hydrochloride)

Cat. No.: B1162247

Get Quote

Executive Summary & Structural Definition

30C-NBOMe (2-(4-chloro-2,5-dimethoxyphenyl)-N-(3,4,5-trimethoxybenzyl)ethanamine) is a
potent 5-HT2A agonist and a structural hybrid of the 2C-C phenethylamine scaffold and a

mescaline-like (3,4,5-trimethoxy) benzyl moiety.[1][2][3][4]

Unlike the more common 25C-NBOMe (which possesses a 2-methoxybenzyl group), 30C-
NBOMe is characterized by a 3,4,5-trimethoxybenzyl substitution pattern.[1][2][3][4][5] This
structural variance is critical for forensic identification and pharmacological profiling.[4]

Chemical Data:

Formula: C20H26CINOs[1][3][4][6][7]

Exact Mass: 395.1500[1][4]

Molecular Weight: 395.88 g/mol [4]

Key Structural Feature: 5 Methoxy groups (vs. 3 in 25C-NBOMe).[1][2][3]
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Structural Elucidation Strategy

The primary challenge in analyzing NBOMe derivatives is distinguishing between positional
isomers of the benzyl ring (e.g., 25C, 30C, and other "Cluster" analogs).[2][4][5]

e Mass Spectrometry (MS) Logic: The fragmentation of the N-benzyl bond yields a benzyl
cation.[2][4] The mass of this cation is the diagnostic "fingerprint.”[4]

o 25C-NBOMe: Yields m/z 121 (2-methoxybenzyl cation).[1][2][4]
o 30C-NBOMe: Yields m/z 181 (3,4,5-trimethoxybenzyl cation).[1][2][4][5]

* NMR Logic: Proton counting of the methoxy region is definitive. 30C-NBOMe displays
signals for 15 protons (5x -OCHs groups), whereas 25C-NBOMe displays only 9 protons (3x
-OCHs).[1][2][4]

Mass Spectrometry (MS) Analysis
Fragmentation Mechanics

Under Electrospray lonization (ESI) or Electron Impact (El), 30C-NBOMe undergoes a

characteristic ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-

star-inserted">

-cleavage or inductive cleavage at the benzylic C-N bond.[2][4]

Primary Fragmentation Pathway:
e Precursor: Protonated molecule
[2][4]
o Cleavage: The bond between the amine nitrogen and the benzyl carbon breaks.[4]

» Diagnostic lon (Base Peak): The 3,4,5-trimethoxybenzyl cation (m/z 181) is formed.[2][4][5]
[8] This is the most stable fragment due to resonance stabilization from three methoxy
groups.[4]
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e Secondary lon: The 4-chloro-2,5-dimethoxyphenethylamine fragment (m/z ~214/216,
showing Cl isotope pattern).[1][2][4][5]

MS Data Summary Table

lon Type m/z (Experimental) Formula Description

Protonated parent

Precursor [M+H]* 396.1500 C20H27CINOs™*

molecule.[1][2][4]

3,4,5-

Trimethoxybenzyl
Base Peak 181.0860 C10H1303* _ u

cation. (Specific to

30C).[2][4][5]

2C-C core fragment
Fragment A 214.0630 C10H13CINO2™*

(®>CI).[1][2][4]

2C-C core fragment
Fragment A' 216.0600 C10H133’CINO2* )

(3’Cl isotope).[1][2][4]

) Loss of methyl from

Minor Fragment 166.0625 CoH1003*

benzyl cation.[4]

Fragmentation Pathway Visualization

3,4,5-Trimethoxybenzyl Cation
(Diagnostic)
m/z 181.08

Charge Retention (Major]

30C-NBOMe [M+H]+ CID/El
m/z 396.15

N-Benzyl Cleavage

Neutral Loss Path

2C-C Amine Fragment
m/z 214/216

Click to download full resolution via product page

Caption: ESI-MS/MS fragmentation pathway of 30C-NBOMe showing the formation of the
diagnostic m/z 181 ion.

Nuclear Magnetic Resonance (NMR) Analysis
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NMR provides the definitive structural confirmation, resolving the exact substitution pattern that
MS might leave ambiguous (e.qg., distinguishing 3,4,5-trimethoxy from 2,4,5-trimethoxy).[1][2][4]
[5]

'H NMR Characteristics (500 MHz, CDClIs)

The spectrum is dominated by the methoxy signals and the aromatic protons.[2][4]
o Aromatic Region:

o Phenethylamine Ring (Ring A): Two singlets (para-substitution).[1][2][4] ngcontent-ng-
€1989010908=""_nghost-ng-c3017681703="" class="inline ng-star-inserted">

6.90 (H-3) and
6.80 (H-6).[2][4]

o Benzyl Ring (Ring B): The 3,4,5-trimethoxy substitution creates a plane of symmetry.[2][4]
[5] This results in a singlet integrating to 2H (positions 2' and 6') around

6.[2][4]55. Note: In 25C-NBOMe, the benzyl ring shows 4 distinct protons.[5]
» Methoxy Region:
o Five distinct methyl signals (or overlapping singlets) integrating to 15H total.[2][4] Range:
3.70 — 3.90 ppm.[4]
 Aliphatic Region:
o Benzyl CHz: Singlet, ~
3.80.[2][4][5]

o Ethylene Bridge: Two triplets (or multiplets), ~ngcontent-ng-c1989010908=""_nghost-ng-
c3017681703="" class="inline ng-star-inserted">

2.90 (Ar-CHz) and

2.95 (N-CH2).[2][4]
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13C NMR Characteristics[1][2][4][6]

e Carbon Count: 20 distinct carbons (unless symmetry makes some equivalent).[2][4]
» Key Signals:

o C-OMe carbons: ~56.0 ppm (multiple signals).[1][2][4]

o C-Cl: ~120-125 ppm.[1][4]

o C=C-O (Aromatic C-0): 152-153 ppm (mescaline-like carbons are highly deshielded).[1][2]
[4]

Comparative NMR Table: 30C vs 25C

Feature 30C-NBOMe (Target) 25C-NBOMe (Reference)
Total Methoxy (-OCHs) 5 groups (15H) 3 groups (9H)

Benzyl Aromatic Protons Singlet (2H) (Symmetric) Multiplet (4H) (Asymmetric)
Benzyl Cation Mass m/z 181 m/z 121

Experimental Protocols
Protocol A: Sample Preparation for NMR

Objective: Obtain high-resolution *H and 13C spectra for structural validation.

e Solvent Selection: Use Deuterated Chloroform (CDCls) containing 0.03% TMS as an internal
standard.[2][4] If the sample is a hydrochloride salt, Methanol-d4 (CDsOD) is preferred to
ensure solubility without free-basing.[1][2][4]

o Mass: Weigh approximately 5-10 mg of the 30C-NBOMe sample.

 Dissolution: Transfer sample to a clean vial. Add 0.6 mL of solvent. Vortex for 30 seconds
until fully dissolved.

« Filtration: If any particulate remains (common in blotter extractions), filter through a glass
wool plug directly into the NMR tube.[2][4][5]
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e Acquisition:
o Run standard H (16 scans) and 3C (1024+ scans).

o Self-Validation: Check the integration of the methoxy region.[4] If the integral relative to the
aromatic protons is not 15:4 (approx 3.75), the sample is impure or misidentified.[2][4][5]

Protocol B: LC-MS/MS Screening

Objective: Rapid identification and differentiation from 25C-NBOMe.

Mobile Phase:

o A: Water + 0.1% Formic Acid.[4]
o B: Acetonitrile + 0.1% Formic Acid.[4]

e Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50mm, 1.8 um).[2][4]
[5]

e Gradient: 5% B to 95% B over 10 minutes.
e MS Settings (ESI+):
o Capillary Voltage: 3500 V.[4]
o Collision Energy: Ramp 10-40 eV to capture both parent and fragments.[4]

e Analysis: Extract ion chromatogram (EIC) for m/z 396.15. Review MS2 spectrum for the
presence of m/z 181.08.

Workflow Visualization
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Unknown Sample

(Powder/Blotter)

Extraction (MeOH)

Split Sample

Pathway A: Mass Spectrometry

ay B: NMR Spectroscopy

LC-MS/MS (ESI+) 1H NMR (CDCI3)

Check Fragments:
m/z 181 present?

Integrate OMe Region:
Target = 15H

Suspect: 25C-NBOMe
(if m/z 121)

Confirmed Structure

Click to download full resolution via product page
Caption: Analytical workflow for distinguishing 30C-NBOMe from other NBOMe analogs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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